

# differential gene expression analysis between branaplam and placebo-treated cells

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## Compound of Interest

Compound Name: Branaplam

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## Unveiling the Transcriptomic Impact of Branaplam: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential gene expression in cells treated with the splicing modulator **branaplam** versus a placebo control. The information is compiled from publicly available experimental data to illuminate the on- and off-target effects of this therapeutic candidate.

**Branaplam**, a small molecule initially developed for spinal muscular atrophy (SMA), has demonstrated a profound impact on the transcriptome that extends beyond its primary target. [1] This guide synthesizes findings from key studies to offer a detailed overview of its effects on gene expression, the experimental protocols used to ascertain these effects, and the cellular pathways that are significantly modulated.

## Quantitative Overview of Differential Gene Expression

Treatment of Type I SMA patient fibroblasts with a high concentration (40 nM) of **branaplam** resulted in the significant differential expression of 2187 genes compared to placebo (DMSO) treated cells. [2] The effects of **branaplam** on gene expression are dose-dependent, with lower concentrations exhibiting fewer off-target effects. [1] The following table summarizes a selection

of genes identified as being differentially expressed in response to **branaplam** treatment, as validated by qPCR in the study by Ottesen et al. (2023).

Gene	Regulation by Branaplam	Function
ZFYVE19	Upregulated	Zinc finger FYVE domain containing 19

Note: This table presents a representative example of a gene validated to be upregulated by **branaplam**. A comprehensive list of all 2187 differentially expressed genes is available in the supplementary materials of the cited publication.

## Experimental Protocols

The following is a detailed methodology for the differential gene expression analysis as described in the key cited study by Ottesen et al. (2023).

### 1. Cell Culture and Treatment:

- Cell Line: Type I SMA patient fibroblasts (GM03813), which only carry the SMN2 gene.
- Culture Conditions: Cells were cultured in a standard growth medium.
- Treatment: Cells were treated with **branaplam** at various concentrations (2 nM, 10 nM, and 40 nM) or with DMSO (0.1%) as a placebo control for 24 hours.[\[3\]](#)

### 2. RNA Isolation and Library Preparation:

- Total RNA was isolated from the treated cells.
- RNA sequencing libraries were generated from the isolated RNA.

### 3. High-Throughput Sequencing (RNA-Seq):

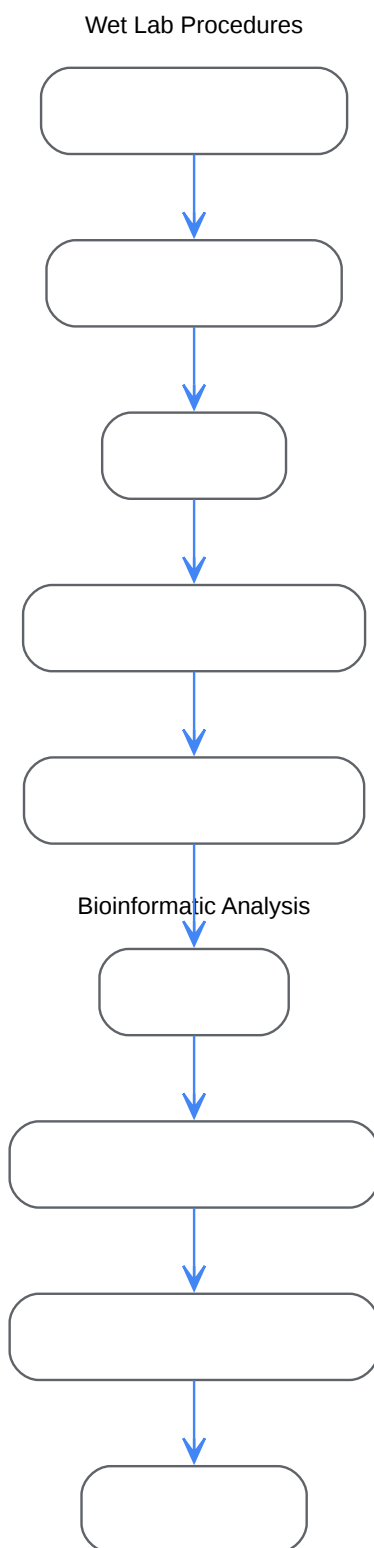
- The prepared libraries were sequenced to generate transcriptomic data.

### 4. Bioinformatic Analysis:

- Read Mapping: Sequencing reads were mapped to the human reference genome (GRCh38) using the HISAT2 alignment tool.[\[1\]](#)
- Gene Expression Quantification: The number of reads corresponding to each gene was determined using featureCounts based on the Gencode v33 human transcriptome annotation.[\[1\]](#)
- Differential Expression Analysis: The DESeq2 R package was used to identify genes that were significantly differentially expressed between the **branaplam**-treated and DMSO control groups. A Benjamini and Hochberg-adjusted p-value (adj. P) < 0.05 was considered statistically significant.[\[1\]](#)[\[3\]](#)
- Pathway Analysis: Significantly enriched Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways were identified using the WEB-based Gene SeT AnaLysis Toolkit (WebGestalt).[\[1\]](#)

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the differential gene expression analysis workflow.



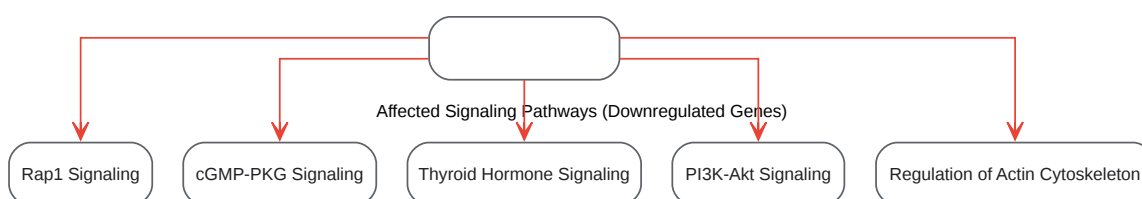
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Caption: Experimental workflow for differential gene expression analysis.

## Impact on Cellular Signaling Pathways

**Branaplam** treatment has been shown to predominantly affect signaling pathways.[1][2] The analysis of downregulated genes in cells treated with high-dose **branaplam** revealed an enrichment of genes involved in several key cellular signaling cascades.[3]

The diagram below illustrates the signaling pathways identified as being significantly impacted by **branaplam** treatment.



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